![molecular formula C15H13F3N2O2 B10837278 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)
2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HR325 involves the preparation of 2-cyano-3-cyclopropyl-3-hydroxy-N-(4’-trifluoromethyl-3’-methylphenyl)-propenamide . The synthetic route typically includes the following steps:
Formation of the cyclopropyl group: This involves the cyclopropanation of an appropriate alkene.
Introduction of the cyano group: This is achieved through nucleophilic substitution reactions.
Hydroxylation: The introduction of the hydroxyl group is typically done using oxidation reactions.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of HR325 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
HR325 undergoes several types of chemical reactions, including:
Oxidation: HR325 can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: HR325 can participate in nucleophilic substitution reactions, particularly at the cyano and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives and various substituted analogues of HR325 .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide exhibit promising anticancer properties. In vitro studies have shown that this class of compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway, which is crucial for tumor suppression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Data Table: Anti-inflammatory Activity
Compound Name | Cytokine Inhibition | IC50 (µM) |
---|---|---|
2-Cyano... | IL-6 | 10 |
2-Cyano... | TNF-alpha | 15 |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress and apoptosis.
Case Study:
In a recent animal study, administration of the compound resulted in improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the cyano group and cyclopropyl ring. Variations in the synthesis process can lead to different derivatives with enhanced biological activities.
Data Table: Synthesis Overview
Step | Reaction Type | Reagents Used |
---|---|---|
1 | Nucleophilic Addition | Cyanoacetic acid |
2 | Cyclization | Cyclopropyl Grignard reagent |
3 | Hydroxylation | Hydroxylating agents |
Regulatory Status and Future Directions
The compound has received orphan designation in Europe for potential use in treating rare diseases . Future research is needed to explore its full therapeutic potential and to conduct clinical trials to assess safety and efficacy.
Mechanism of Action
HR325 exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, HR325 reduces the production of pyrimidines, which are essential for DNA and RNA synthesis. This leads to a decrease in cell proliferation, particularly in rapidly dividing immune cells . Additionally, HR325 inhibits prostaglandin endoperoxide H synthase (PGHS) -1 and -2, further modulating the immune response .
Comparison with Similar Compounds
HR325 is similar to other DHODH inhibitors and immunosuppressive agents, such as Leflunomide and its active metabolite A77 1726 . HR325 is more potent in inhibiting PGHS and has a unique chemical structure that enhances its immunosuppressive properties . Other similar compounds include:
Leflunomide: A prodrug that is metabolized to A77 1726, which inhibits DHODH.
A77 1726: The active metabolite of Leflunomide, also a DHODH inhibitor.
Teriflunomide: Another DHODH inhibitor used in the treatment of multiple sclerosis
HR325 stands out due to its dual inhibition of DHODH and PGHS, making it a valuable compound in immunomodulation research .
Biological Activity
2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide, with the CAS number 171197-16-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C15H13F3N2O2
- Molar Mass : 310.27 g/mol
- Synonyms : Various names include 2-Propenamide and 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl].
Antimicrobial Activity
Recent studies have demonstrated that compounds with a trifluoromethyl group, similar to 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl], exhibit significant antimicrobial properties. For instance, a study evaluated various compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting that those with trifluoromethyl substitutions showed promising activity .
Table 1: Antimicrobial Activity of Similar Compounds
Compound ID | MIC (µg/mL) | Activity Against MRSA |
---|---|---|
Compound A | 5 | Yes |
Compound B | 10 | Yes |
Compound C | 20 | No |
2-Cyano... | <10 | Yes |
Anti-inflammatory Potential
The anti-inflammatory effects of this compound were assessed through its impact on NF-κB activity, a critical transcription factor in inflammation. Certain derivatives demonstrated a modulation of NF-κB activity, suggesting that structural modifications could enhance or reduce this effect. For example, compounds with specific lipophilic substitutions were shown to increase NF-κB activity by approximately 10–15%, indicating a nuanced relationship between structure and biological response .
The proposed mechanisms by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It could alter the expression of genes related to inflammation and microbial resistance.
- Interaction with Cell Signaling Pathways : The potential to interfere with signaling pathways like NF-κB suggests a multifaceted mode of action.
Case Study 1: Efficacy Against MRSA
A study published in Molecules assessed the efficacy of various compounds against MRSA strains. Among them, derivatives similar to 2-Cyano... were tested and exhibited minimal inhibitory concentrations (MICs) below 10 µg/mL, demonstrating significant antibacterial activity .
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model, the anti-inflammatory effects of the compound were evaluated by measuring cytokine levels post-treatment. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C15H13F3N2O2 |
---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22) |
InChI Key |
GDHFOVCRYCPOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F |
Origin of Product |
United States |
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